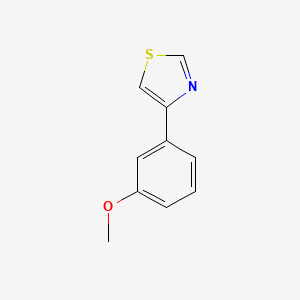

4-(3-Methoxyphenyl)-1,3-thiazole

説明

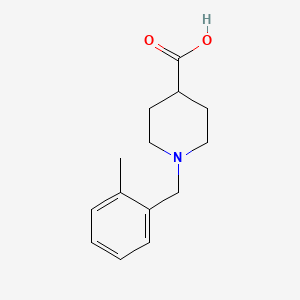

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The 4-(3-Methoxyphenyl)-1,3-thiazole compound would contain a methoxyphenyl group attached to the fourth carbon of the thiazole ring .

Molecular Structure Analysis

The molecular structure of thiazoles typically consists of a planar, aromatic ring system. The presence of the methoxyphenyl group in 4-(3-Methoxyphenyl)-1,3-thiazole would likely introduce additional complexity to the molecular structure .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, often serving as precursors to other compounds in pharmaceutical and materials science . The specific reactions involving 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds that are resistant to oxidation and reduction . The specific properties of 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.科学的研究の応用

1. Anti-Corrosion Applications

4-(4-methoxy-phenyl)-thiazole derivatives, such as thiazole hydrazones, have been studied for their potential as anti-corrosion agents. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic media. The study revealed that these inhibitors can effectively suppress both the anodic and cathodic processes of steel corrosion, acting as mixed-type inhibitors (Chaitra et al., 2016).

2. Pharmaceutical Applications

Compounds similar to 4-(3-Methoxyphenyl)-1,3-thiazole have been explored for their pharmaceutical potential. For example, derivatives have been studied for anticonvulsant activity, with some compounds showing promising results and recommended for further study (Vijaya Raj & Narayana, 2006).

3. Cardiotropic and Antihypertensive Effects

Some derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have been investigated for their potential antihypertensive and cardiotropic effects. These compounds showed a high affinity to the angiotensin II receptor and exhibited significant antihypertensive effects, comparable to known drugs in this category (Drapak et al., 2019).

4. Antimicrobial and Anticancer Activity

4-(4-methoxyphenyl)-1,3-thiazole derivatives have also been explored for their antimicrobial and anticancer properties. For instance, studies have shown these compounds to exhibit antifungal and antibacterial effects. Molecular docking studies have been conducted to identify the interactions with different proteins, providing insights into their potential biological activities (Viji et al., 2020).

5. Organic Light Emitting Diode (OLED) Applications

Derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have been used in the development of white organic light emitting diodes (WOLEDs). These compounds can undergo reversible excited-state intramolecular proton transfer, leading to emissions that can be tuned from blue to yellow, allowing for applications in OLED technology (Zhang et al., 2016).

6. Fluorescence Applications

Thiazole-based push-pull fluorophores, including derivatives of 4-(4-methoxyphenyl)-1,3-thiazole, have been studied for their photophysical properties. These fluorophores exhibit significant quantum yields and are promising for applications in fluorescence-based technologies (Habenicht et al., 2015).

作用機序

Target of Action

Similar compounds such as 1,3,4-thiadiazole derivatives have shown anticancer activity, suggesting that they may target cancer cells . The most likely mechanism of action for these compounds is connected with the activities of Caspase 3 and Caspase 8 and activation of BAX proteins .

Mode of Action

For instance, 1,3,4-thiadiazole derivatives have shown anti-proliferative activity against breast cancer cell lines .

Biochemical Pathways

Related compounds such as 1,3,4-thiadiazole derivatives have been associated with the activation of caspase 3 and caspase 8 and activation of bax proteins, which are involved in apoptosis or programmed cell death .

Pharmacokinetics

Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa) have been studied in rats, showing rapid metabolism and wide tissue distribution .

Result of Action

Related compounds such as 1,3,4-thiadiazole derivatives have shown anti-proliferative activity against breast cancer cell lines .

将来の方向性

特性

IUPAC Name |

4-(3-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKPLTGRSPEYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408627 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35582-20-8 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)

![4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1366212.png)

![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B1366214.png)